1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea
Description
This compound features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrrolidin-5-one moiety, and a 3-(4-ethylpiperazin-1-yl)propyl chain linked via a urea group. The 4-ethylpiperazine substituent may enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[3-(4-ethylpiperazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4/c1-2-25-8-10-26(11-9-25)7-3-6-23-22(29)24-17-14-21(28)27(16-17)18-4-5-19-20(15-18)31-13-12-30-19/h4-5,15,17H,2-3,6-14,16H2,1H3,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWSPOKXQAPKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a complex arrangement that includes a dihydrobenzo[dioxin] moiety, which is known for its interaction with various biological targets.
Research indicates that compounds similar to this compound may act on several key biological pathways:
- Alpha(2)-Adrenoceptor Antagonism : Some derivatives exhibit potent antagonistic activity at alpha(2)-adrenergic receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. This activity suggests potential applications in treating these conditions by modulating noradrenergic signaling .
- PARP Inhibition : Similar compounds have been studied for their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP has therapeutic implications in cancer treatment, particularly in cancers with defective DNA repair mechanisms .
Biological Activity Studies
A series of studies have evaluated the biological activity of related compounds through various assays. The following table summarizes key findings related to their potency and selectivity:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Alpha(2)-Adrenoceptor | 0.88 | High selectivity over alpha(1) and D(2) receptors |
| Compound B | PARP1 | 0.082 | Most potent inhibitor identified |
| Compound C | Mycobacterium tuberculosis | 72.9 | Moderate affinity for UGM |
Case Studies
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective effects, a derivative of the compound was administered to animal models exhibiting symptoms of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuroinflammation markers, suggesting potential use in treating Alzheimer's disease .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of the compound against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with notable effects against breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues :
1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea (): Shares a urea bridge and piperazine substituent but replaces the dihydrodioxin-pyrrolidinone system with a triazine-morpholino core. Synthesized via HBTU-mediated coupling (54% yield), highlighting the utility of peptide coupling reagents for urea derivatives . Potential application: Kinase inhibition (inferred from triazine’s role in kinase-targeting drugs).
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (): Features a urea-linked pyridine-triazole scaffold instead of dihydrodioxin-pyrrolidinone. Synthesized via reflux in dioxane (55% yield), suggesting solvent-dependent reactivity for urea formation . Potential activity: Antimicrobial or anticancer (common for triazole-urea hybrids).
Pharmacokinetic and Functional Comparisons
Key Insights :
- The dihydrodioxin-pyrrolidinone system in the target compound may confer enhanced metabolic stability compared to triazine or pyridine cores due to reduced susceptibility to oxidative degradation.
- The 4-ethylpiperazine chain could improve aqueous solubility relative to morpholino or methoxyphenyl groups in analogues, as piperazines are known to modulate logP values .
- The absence of nitro or electron-withdrawing groups (cf. ’s 3-nitrophenyl) might reduce cytotoxicity risks but also limit electrophilic interactions with biological targets.
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including urea formation via carbodiimide-mediated coupling and nucleophilic substitution to attach the dihydrobenzo[dioxin] and piperazine moieties. Critical intermediates are characterized using 1H/13C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Reaction progress is monitored via TLC and HPLC to ensure purity (>95%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- 1H/13C NMR : Assigns proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies urea C=O stretches (~1640 cm⁻¹) and pyrrolidinone amide bands (~1680 cm⁻¹) .
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated vs. observed) with <2 ppm error .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
The compound is hypothesized to inhibit PARP1, a DNA repair enzyme, by competitively binding to its NAD+ active site. This mechanism is inferred from structural analogs showing IC50 values <100 nM in PARP1 enzymatic assays .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using design of experiments (DoE)?
- DoE Parameters : Vary reaction time, temperature, and catalyst loading (e.g., Hünig’s base) to identify optimal conditions. Use a central composite design to reduce trials by 40% while maximizing yield .
- Computational Support : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity, as demonstrated in ICReDD’s reaction path search methods .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays).
- Purity Checks : Reanalyze compound batches via LC-MS to rule out degradation products.
- Structural Comparisons : Compare with analogs (e.g., ’s triazole-urea derivatives) to identify substituent-specific activity trends .
Q. What computational strategies predict target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina to model the compound’s interaction with PARP1’s catalytic domain (PDB: 4UND). Prioritize poses with hydrogen bonds to Ser904 and hydrophobic contacts with Tyr907 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Validate with mutagenesis studies on key residues .
Q. How can structural analogs be designed to improve pharmacokinetics?
- SAR Analysis : Modify the 4-ethylpiperazine group to enhance solubility (e.g., replace with morpholine) or reduce CYP450 inhibition (e.g., introduce fluorine).
- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs with logP <3 and t1/2 >2 hours .
Q. What methods evaluate off-target effects in complex biological systems?
- Proteome-Wide Screening : Employ thermal shift assays (TSA) to identify off-target proteins with ∆Tm >2°C.
- Kinase Panels : Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
